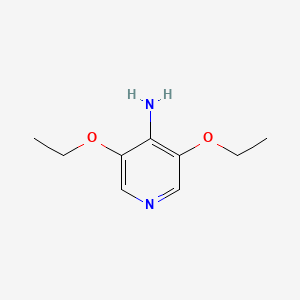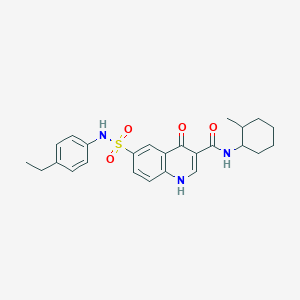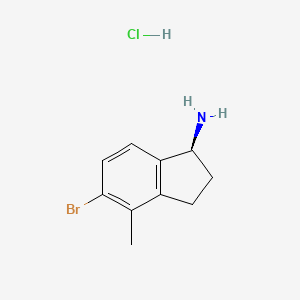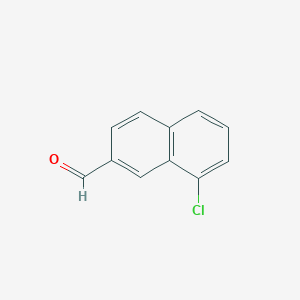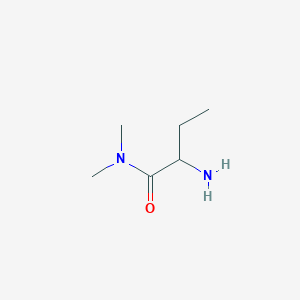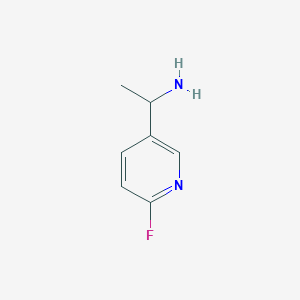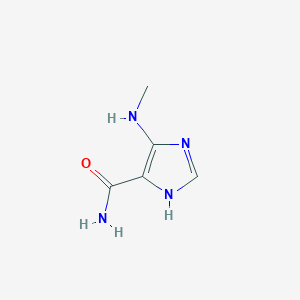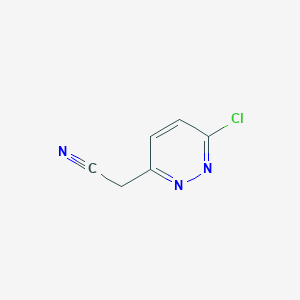![molecular formula C8H9BO3 B3332563 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 905710-77-2](/img/structure/B3332563.png)
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol
Overview
Description
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that inhibits the release of inflammatory markers .
Mode of Action
This compound acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4, specifically interacting with the bimetallic heme and overlapping with the phosphate in cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, inhibiting the enzyme’s activity and leading to an increase in cAMP levels .
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. It leads to the phosphorylation of cAMP response element-binding protein in human monocytes and a decrease in extracellular signal-regulated kinase phosphorylation in human T cells . These changes result in a decrease in the production of cell factors, which are implicated in skin structure changes, barrier function pathology, and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .
Pharmacokinetics
It’s known that the compound can penetrate the skin locally , suggesting that it may have good bioavailability when used topically.
Result of Action
The inhibition of PDE4 by this compound leads to a decrease in the release of tumor necrosis factor-alpha, interleukins (IL)-23, IL-17, interferon-gamma, IL-4, IL-5, IL-13, and IL-22 . These cytokines are associated with inflammatory responses and skin structure changes. Therefore, the compound’s action can potentially alleviate symptoms of skin diseases like psoriasis and atopic dermatitis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting the transcription of IL-13, IL-22, IL-17F, and IL-23 induced by phorbol myristate acetate, as well as the expression of thymic stromal lymphopoietin induced by calcipotriol in mouse skin, suggests that it may be more effective in certain inflammatory environments .
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory responses . The nature of these interactions is largely due to the unique structure of the compound, particularly its boron-based core .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the release of various cytokines, which are involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic domain of PDE4B2, a process facilitated by its boron-based core . This binding interaction results in the inhibition of the enzyme, leading to changes in gene expression .
Properties
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCPDWREFJZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228161 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905710-77-2 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905710-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


